5-Ethyl-5-phenyl-1,3-diazinan-2-one is a chemical compound characterized by its unique diazinan ring structure. It is classified as a diazinan derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 229.28 g/mol.
The compound can be synthesized from various precursors, including ethyl carbamate and phenyl derivatives. It has garnered attention in scientific research for its distinctive chemical properties and potential biological activities.
5-Ethyl-5-phenyl-1,3-diazinan-2-one falls under the category of heterocyclic compounds, specifically diazinans. These compounds are recognized for their diverse biological activities, which include antimicrobial and anti-inflammatory properties.
The synthesis of 5-Ethyl-5-phenyl-1,3-diazinan-2-one typically involves multi-step reactions. One common synthetic route includes the reaction of ethyl carbamate with phenyl derivatives in the presence of a suitable catalyst. The synthesis can be performed under controlled temperature and pressure conditions to optimize yield and purity.
The molecular structure of 5-Ethyl-5-phenyl-1,3-diazinan-2-one features a six-membered diazinan ring with substituents that include an ethyl group and a phenyl group. The arrangement of atoms within the ring contributes to the compound's stability and reactivity.
5-Ethyl-5-phenyl-1,3-diazinan-2-one can undergo various chemical reactions typical of diazinan compounds. These include:
The reaction mechanisms often involve the formation of intermediates that can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The mechanism of action of 5-Ethyl-5-phenyl-1,3-diazinan-2-one is primarily related to its interaction with biological targets such as enzymes and receptors.
Relevant data indicates that the compound's stability and reactivity make it suitable for various synthetic applications .
5-Ethyl-5-phenyl-1,3-diazinan-2-one has several scientific uses:
The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry and pharmaceutical development .
The diazinane core of 5-ethyl-5-phenyl-1,3-diazinan-2-one is efficiently constructed through optimized cyclocondensation reactions. A patented method utilizes α-ethyl-α-phenyl malonic acid diethyl ester and urea under basic conditions, achieving yields exceeding 85% [3]. The reaction proceeds in methanol-sodium methylate solution with ethyl acetate as cosolvent, followed by reflux condensation. Critical parameters include:
Table 1: Solvent Optimization in Diazinane Cyclocondensation
| Solvent System | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 8.5 | 72% | 94.2% |
| Ethanol | 7.0 | 68% | 92.7% |
| Ethyl acetate/methanol (3:1) | 5.5 | 88% | 98.5% |
| Toluene | 12.0 | 42% | 85.1% |
Post-reaction workup involves acidification (HCl to pH 3-4), crystallization from ethanol-water (4:1), and recrystallization to achieve pharmaceutical-grade purity (>99.5%). This methodology significantly reduces waste streams compared to classical barbiturate syntheses by eliminating heavy metal catalysts and enabling solvent recovery [3] .
Chiral variants of the diazinanone core are synthesized via enantioselective alkylation using Co(III)-salen catalysts. A breakthrough methodology employs pinacol as hydrogen donor under inert atmosphere, achieving enantiomeric excess (ee) up to 94% [9]. The asymmetric transformation involves:
Table 2: Enantioselective Reduction of Prochiral Diazinane Precursors
| Substituent (R) | Catalyst Loading | Temperature (°C) | ee (%) | Configuration |
|---|---|---|---|---|
| 4-F-C₆H₄ | 0.5 mol% | -40 | 94% | S |
| 3-Cl-C₆H₄ | 0.5 mol% | -40 | 89% | R |
| 2-Naphthyl | 1.0 mol% | -30 | 82% | S |
| n-Propyl | 2.0 mol% | -20 | 65% | R |
Mechanistic studies confirm the reaction proceeds via metal-ligand cooperative hydrogen transfer, where the cobalt center activates the carbonyl while the ligand backbone controls facial approach. This method enables multigram synthesis of (S)-5-ethyl-5-(4-fluorophenyl)-1,3-diazinan-2-one, a key intermediate for neurologically active compounds [9].
Solvent-free mechanochemical synthesis provides an eco-friendly route to diazinanone derivatives. A nanomagnetic Fe₃O₄@Hydrol-PMMAn catalyst enables one-pot assembly under ball-milling conditions, reducing reaction times from hours to minutes [10]. The methodology features:
Table 3: Solvent-Free Synthesis Using Magnetic Nanocatalyst
| Aldehyde Component | Reaction Time (min) | Yield (%) | Catalyst Reuses |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 5 | 96% | 5 |
| Benzaldehyde | 15 | 92% | 5 |
| 4-Methoxybenzaldehyde | 25 | 87% | 4 |
| Cinnamaldehyde | 30 | 81% | 4 |
The catalyst exhibits exceptional recyclability due to its superparamagnetic properties (saturation magnetization 42 emu/g), enabling magnetic separation after each run. Post-recovery analysis shows minimal iron leaching (<0.8 ppm by AAS) and preserved crystallinity after five cycles. This approach reduces E-factor by 92% compared to solution-phase methods while maintaining high atom economy (85-92%) [10].
The diazinanone core serves as a versatile scaffold for targeted structural diversification. Key post-synthetic modifications include:
Notably, microwave-assisted functionalization significantly accelerates these transformations:
*Example: Synthesis of Sulfonamide-Diazinane Hybrids* 1. 5-Ethyl-5-phenyl-1,3-diazinan-2-one (1.0 equiv.) 2. 4-(Chlorosulfonyl)benzoic acid (1.2 equiv.) 3. DCC (1.5 equiv.), DMAP (0.1 equiv.) in anhydrous acetonitrile 4. Microwave irradiation: 100°C, 150W, 15 min 5. Yield: 91% versus 48% under conventional heating (6h) Advanced transformations include ring annulation with α,β-unsaturated carbonyls generating spirocyclic derivatives, and oxidative dehydrogenation using DDQ to access unsaturated analogs with extended π-conjugation. These modifications enable logP adjustments from 1.8 (parent) to 4.2 (biphenyl derivative), significantly influencing physicochemical properties for pharmacological applications [5] .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: